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molecular formula C10H7ClN2O4 B1613525 Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate CAS No. 389571-34-0

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

Cat. No. B1613525
M. Wt: 254.62 g/mol
InChI Key: KWVVCRSFXUOEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07342040B2

Procedure details

In a flask made of glass equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel and having an inner volume of 200 ml were charged 7.13 g (51.6 mmol) of potassium carbonate, 20 ml of N,N-dimethylformamide, 5.06 g (50.6 mmol) of methyl cyanoacetate with a purity of 99% and 5.00 g (25.8 mmol) of 2,4-dichloronitrobenzene with a purity of 99% under argon atmosphere, and under stirring, the mixture was reacted at 45° C. for 4 hours. After completion of the reaction, the mixture was cooled to room temperature, 100 ml of ethyl acetate was added to the mixture, and 12.9 ml (77.4 mmol) of 6 mol/l hydrochloric acid was gradually added dropwise to the mixture while stirring. Then, after adding 50 ml of water to the mixture, the organic layer was separated, and washed with 50 ml of a saturated saline solution, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the resulting concentrate was purified by silica gel column chromatography (filler:Daisogel 1002W, eluent:hexane:ethyl acetate=20:1 (volume ratio)) to obtain 5.76 g (isolation yield: 83%) of methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate as white crystals with a purity of 95% (areal percentage by high performance liquid chromatography).
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
12.9 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([CH2:9][C:10]([O:12][CH3:13])=[O:11])#[N:8].Cl[C:15]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:16]=1[N+:22]([O-:24])=[O:23].Cl>O.C(OCC)(=O)C.CN(C)C=O>[Cl:21][C:19]1[CH:18]=[CH:17][C:16]([N+:22]([O-:24])=[O:23])=[C:15]([CH:9]([C:7]#[N:8])[C:10]([O:12][CH3:13])=[O:11])[CH:20]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
7.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.06 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12.9 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask made of glass
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 45° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
was gradually added dropwise to the mixture
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with 50 ml of a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the resulting concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (filler:Daisogel 1002W, eluent:hexane:ethyl acetate=20:1 (volume ratio))

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(C(=O)OC)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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